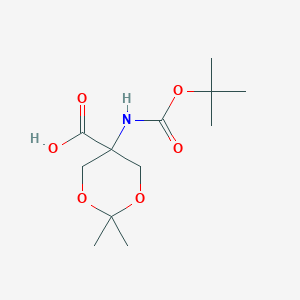
5-(Tert-butoxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tert-butoxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a dioxane ring, a tert-butoxycarbonyl (BOC) protecting group, and a carboxylic acid functional group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Mécanisme D'action
Target of Action
It is known that this compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis, where they protect the amino group during the synthesis process .
Mode of Action
The mode of action of this compound involves its use as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during synthesis . Once the peptide synthesis is complete, the Boc group can be removed through a deprotection process .
Biochemical Pathways
The compound plays a role in the biochemical pathway of peptide synthesis. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The Boc group protects the amino group during the synthesis, preventing unwanted reactions .
Pharmacokinetics
It is known that boc-protected amino acids are used in peptide synthesis, and their pharmacokinetic properties would largely depend on the specific peptide being synthesized .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the desired sequence and structure. The Boc group allows for the selective synthesis of peptides by protecting the amino group during the synthesis process . After the synthesis is complete, the Boc group can be removed, resulting in the desired peptide .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis and deprotection processes are often carried out in specific solvents and under certain temperature conditions . The compound’s stability and efficacy can be affected by these environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tert-butoxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid typically involves multiple steps, starting with the formation of the dioxane ring One common approach is to start with a suitable diol precursor, which undergoes cyclization under acidic conditions to form the dioxane ring
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to the scale of production would be crucial to achieving efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of different derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its BOC protecting group is particularly useful in peptide synthesis, where it protects amino groups during the formation of peptide bonds.
Biology: The compound's ability to act as a protecting group makes it valuable in biological studies, particularly in the synthesis of peptides and proteins. It helps in the selective modification of amino acids, allowing researchers to study the structure and function of proteins.
Medicine: In medicinal chemistry, this compound can be used to develop new drugs. Its structural complexity and functional groups make it a potential candidate for the synthesis of pharmaceuticals, especially those targeting specific biological pathways.
Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable building block for the synthesis of polymers, coatings, and other industrial products.
Comparaison Avec Des Composés Similaires
5-(Benzyloxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid: Similar structure but with a benzyloxycarbonyl (Z) protecting group instead of BOC.
5-(Tert-butoxycarbonylamino)valeric acid: Similar BOC protecting group but with a different carbon chain length.
Uniqueness: The uniqueness of 5-(Tert-butoxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid lies in its combination of the dioxane ring and the BOC protecting group, which provides specific reactivity and stability that are not found in other similar compounds.
Propriétés
IUPAC Name |
2,2-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dioxane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-10(2,3)19-9(16)13-12(8(14)15)6-17-11(4,5)18-7-12/h6-7H2,1-5H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZDHEFXRNOEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-({2-[(3,4-dichlorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2794564.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2794566.png)
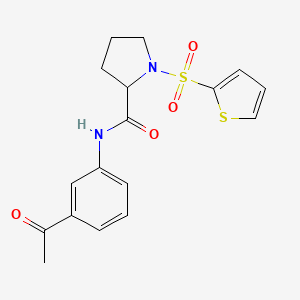
![3,4-dimethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2794570.png)
![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2794571.png)
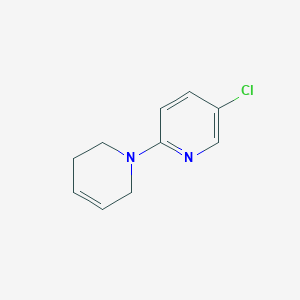
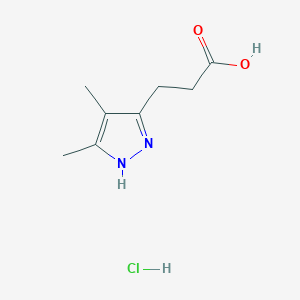
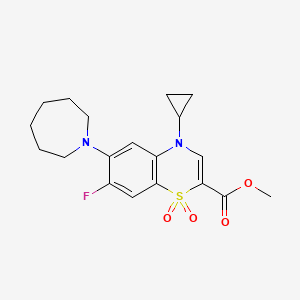

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2794580.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2794582.png)
![2-imino-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione, cis](/img/structure/B2794584.png)
![Methyl 2-amino-2-[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2794585.png)
![2-(1H-indol-1-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2794587.png)
